![molecular formula C16H19N3O3 B5652155 N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-pyridin-4-ylacetamide](/img/structure/B5652155.png)
N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-pyridin-4-ylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions, utilizing starting materials such as aminopentynoates, aldehydes, and isocyanoacetamides in the presence of catalysts or specific conditions to achieve the desired heterocyclic frameworks. For example, a three-component synthesis method has been described for tetrahydrofuro[2,3-c]pyridines, highlighting the intricate steps involved in constructing such molecules from readily accessible starting materials through the formation of multiple chemical bonds in a single process (Fayol & Zhu, 2004).
Molecular Structure Analysis
The molecular structure of compounds containing tetrahydrofuran and pyridinyl units often features chiral centers and coplanar arrangements of functional groups, which are critical for their chemical behavior and interactions. The chiral center at the substituted atom of the tetrahydrofuranyl ring in certain compounds has been found to have an R configuration, with the pyrazole ring and adjacent groups almost coplanar, indicating the importance of stereochemistry in these molecules (Liu et al., 2009).
Chemical Reactions and Properties
Isoxazoles, including those with methyl groups, participate in various chemical reactions, such as rearrangements into furopyridines under certain conditions. The behavior of these compounds during reactions provides insights into their reactivity and potential for forming novel structures (Good, Jones, & Phipps, 1972).
properties
IUPAC Name |
N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-2-pyridin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-6-14(22-19-11)8-13-9-21-10-15(13)18-16(20)7-12-2-4-17-5-3-12/h2-6,13,15H,7-10H2,1H3,(H,18,20)/t13-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUQFDWOCBEXEA-HIFRSBDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2COCC2NC(=O)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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